1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique pyrrolidine ring structure, which is substituted with benzyl, methyl, and hydroxy groups. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the protection of functional groups, followed by selective reactions to introduce the desired substituents.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- 1-Benzyl 2-methyl (2S,4S)-4-((tert-butoxycarbonyl)amino)pyrrolidine-1,2-dicarboxylate
Uniqueness: 1-Benzyl 2-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H19NO5/c1-15(13(18)20-2)8-12(17)9-16(15)14(19)21-10-11-6-4-3-5-7-11/h3-7,12,17H,8-10H2,1-2H3/t12-,15-/m0/s1 |
InChI Key |
NRKVACIZPOYCQM-WFASDCNBSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)OC |
Origin of Product |
United States |
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